molecular formula C19H12FN3O B11118740 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile

Cat. No.: B11118740
M. Wt: 317.3 g/mol
InChI Key: TXZOCVNVLJMPEF-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyranoquinoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with malononitrile and 2-amino-3-cyano-4H-pyran in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile is unique due to its pyranoquinoline core, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H12FN3O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C19H12FN3O/c20-15-6-2-1-5-12(15)16-13-8-7-11-4-3-9-23-17(11)18(13)24-19(22)14(16)10-21/h1-9,16H,22H2

InChI Key

TXZOCVNVLJMPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)F

Origin of Product

United States

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